Dopamine-d4 hydrochloride

Catalog No.
S904111
CAS No.
203633-19-6
M.F
C8H12ClNO2
M. Wt
193.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine-d4 hydrochloride

CAS Number

203633-19-6

Product Name

Dopamine-d4 hydrochloride

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

193.66 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;

InChI Key

CTENFNNZBMHDDG-URZLSVTISA-N

SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Synonyms

4-(2-Aminoethyl-d4)-1,2-benzenediol Hydrochloride; 4-(2-Aminoethyl-d4)pyrocatechol Hydrochloride; 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d4-amine Hydrochloride; ASL-279-d4; Cardiosteril-d4; Dopastat-d4; Dynatra-d4; Inovan-d4; Inotropin-d4

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl
  • Isotope-Labeled Dopamine

    Dopamine-d4 HCl contains a stable isotope of deuterium (d4) incorporated into its molecule. This allows researchers to distinguish it from naturally occurring dopamine using mass spectrometry techniques. This distinction is essential for accurately measuring dopamine levels in biological samples or tracing its movement within the brain. Source: GLPBio - Dopamine-d4 (hydrochloride):

  • Probe for Dopamine Receptor Function

    Dopamine acts by binding to specific dopamine receptors (D1-D5) located on neurons. Dopamine-d4 HCl can interact with all five dopamine receptor subtypes, making it a versatile tool for studying their function. By observing the effects of Dopamine-d4 HCl on cellular activity or behavior, researchers can gain insights into how dopamine signaling influences various processes.

  • Investigation of Dopamine-Related Disorders

    Dopamine dysfunction is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Research using Dopamine-d4 HCl can help scientists understand how these disorders arise and develop potential therapeutic strategies. For instance, studies might explore how Dopamine-d4 HCl interacts with specific dopamine receptor subtypes relevant to a particular disorder.

Dopamine-d4 hydrochloride is a stable isotopically labeled form of dopamine, a crucial neurotransmitter in the brain involved in various physiological functions, including mood regulation, reward, and motor control. The compound has a molecular formula of C8_8H8_8ClD4_4NO2_2 and a molecular weight of approximately 193.66 g/mol . This specific isotopic variant is utilized primarily in research settings, especially for analytical purposes such as quantification in mass spectrometry .

  • Information on specific hazards associated with DA-d4 is limited.
  • As a derivative of dopamine, it's likely to have low to moderate toxicity [].
  • Standard laboratory safety practices should be followed when handling DA-d4, including wearing gloves, eye protection, and working in a fume hood.
That utilize deuterated precursors.
  • Purification: After synthesis, the product is purified using techniques like chromatography to ensure high purity suitable for research applications.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and isotopic composition .
  • Dopamine-d4 hydrochloride is primarily studied for its role in modulating the activity of dopamine D4 receptors, which are implicated in cognitive functions, attention, and certain neuropsychiatric disorders. Research indicates that selective activation of these receptors may influence behaviors related to addiction and mood disorders . Additionally, the compound serves as an internal standard in analytical chemistry for quantifying endogenous dopamine levels in biological samples .

    Dopamine-d4 hydrochloride has several important applications:

    • Analytical Chemistry: It is used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for quantifying dopamine levels in biological samples .
    • Neuroscience Research: The compound aids in studying the pharmacodynamics of dopamine D4 receptor-selective ligands and their potential therapeutic effects on neuropsychiatric disorders .
    • Pharmacological Studies: Researchers utilize it to investigate receptor-ligand interactions and to develop new drugs targeting dopamine receptors .

    Interaction studies involving dopamine-d4 hydrochloride focus on its binding affinity and efficacy at various dopamine receptors. Notable findings include:

    • Selective Binding: Dopamine-d4 exhibits selective binding to the D4 receptor compared to other D2-like receptors, making it valuable for studying receptor-specific effects .
    • Agonist Efficacy: Research has shown that compounds interacting with the D4 receptor can modulate downstream signaling pathways critical for neurotransmission and behavior .
    • Polymorphisms: Variations in the D4 receptor gene can affect how different individuals respond to dopamine-related therapies, highlighting the importance of understanding these interactions .

    Dopamine-d4 hydrochloride shares structural similarities with several other compounds that also interact with dopamine receptors. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    DopamineC8_8H11_11NO2_2Natural neurotransmitter; not isotopically labeled
    Dopamine hydrochlorideC8_8H11_11ClNO2_2Commonly used form; includes chloride ion
    7-HydroxydopamineC8_8H11_11NO3_3Metabolite of dopamine; involved in neurotoxicity studies
    NorepinephrineC8_8H11_11NO3_3Related catecholamine; acts on both adrenergic and dopaminergic systems

    Dopamine-d4 hydrochloride's uniqueness lies in its deuterated nature, which allows for precise tracking and quantification in biological systems without altering its fundamental interactions with dopamine receptors. This makes it particularly valuable in pharmacological studies where understanding the dynamics of neurotransmitter signaling is crucial.

    Purity

    > 95%

    Quantity

    Milligrams-Grams

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    4

    Exact Mass

    193.0807633 g/mol

    Monoisotopic Mass

    193.0807633 g/mol

    Heavy Atom Count

    12

    Tag

    Dopa Impurities

    Related CAS

    62-31-7 (unlabelled)

    Dates

    Modify: 2023-08-15

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